2-[4-Methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid
Beschreibung
Structural Characterization of 2-[4-Methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic Acid
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds containing both imidazolidinone and carboxylic acid functional groups. The molecular formula C₁₃H₁₄N₂O₄ indicates a molecular weight of 262.27 daltons, positioning this compound within the medium molecular weight range for pharmaceutical intermediates. The Chemical Abstracts Service registry number 956412-34-3 provides definitive identification within chemical databases.
The standardized International Chemical Identifier representation reveals the complete connectivity pattern: InChI=1S/C13H14N2O4/c1-8-3-5-9(6-4-8)13(2)11(18)15(7-10(16)17)12(19)14-13/h3-6H,7H2,1-2H3,(H,14,19)(H,16,17). This notation encompasses the methylated aromatic ring, the substituted imidazolidinone core, and the acetic acid substituent. The Simplified Molecular Input Line Entry System representation CC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC(=O)O)C provides a linear description suitable for computational analysis.
The compound exists in multiple stereochemical forms, with specific attention directed toward the (4S)-stereoisomer documented in chemical databases. The presence of a chiral center at the 4-position of the imidazolidinone ring introduces stereochemical complexity that influences both physical properties and biological activity patterns. Related structural variants include the corresponding acetate ester form, which maintains the core imidazolidinone framework while modifying the carboxylic acid functionality.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound reflects the characteristic structural features observed in substituted hydantoin derivatives. The imidazolidinone ring adopts a planar conformation with minimal deviation from planarity, consistent with the electronic delocalization patterns typical of cyclic urea systems. Root mean square deviations from the least-squares plane typically measure 0.02 Ångströms for the five-membered ring atoms.
Conformational analysis reveals multiple low-energy arrangements arising from rotation about the flexible acetic acid substituent. The most stable conformations correspond to arrangements where the carboxylic acid group adopts extended conformations that minimize steric interactions with the aromatic ring system. Torsion angles O₁₅=C₁₄−C₁₁−C₅ and C₁₄−C₁₁−C₅−C₄ measure approximately 12.03° and 170.3° respectively in crystalline environments.
The 4-methylphenyl substituent demonstrates restricted rotation due to steric hindrance from the quaternary carbon center at the 4-position of the imidazolidinone ring. The aromatic ring typically adopts orientations that place the methyl substituent in positions that minimize unfavorable contacts with the heterocyclic framework. The angle between the aromatic ring plane and the imidazolidinone plane measures approximately 49.5°, reflecting the three-dimensional arrangement that accommodates both steric and electronic factors.
Intramolecular interactions play crucial roles in stabilizing preferred conformations. Weak attractive interactions between hydrogen atoms on the acetic acid methylene group and carbonyl oxygen atoms of the imidazolidinone ring contribute to conformational preferences. These interactions lead to bond length modifications, including elongation of specific carbon-nitrogen bonds from typical values of 1.451 Ångströms to 1.455 Ångströms.
Crystallographic Data and Solid-State Arrangement
Crystallographic analysis of related hydantoin-acetic acid derivatives provides insights into the solid-state packing arrangements expected for this compound. The compound likely crystallizes in common space groups observed for substituted hydantoins, with unit cell parameters influenced by the bulky aromatic substituent and flexible acetic acid chain.
The solid-state structure exhibits extensive hydrogen bonding networks that govern crystal packing arrangements. Primary hydrogen bonding interactions occur between carboxylic acid groups and imidazolidinone nitrogen atoms of neighboring molecules. Secondary interactions involve carbonyl oxygen atoms accepting hydrogen bonds from various donor sites within the crystal lattice. These interactions create three-dimensional networks with donor-acceptor distances typically ranging from 2.836 Ångströms to 3.010 Ångströms.
Polymorphism represents a significant feature of hydantoin-acetic acid derivatives, with multiple crystalline forms documented for related compounds. The room temperature stable polymorph often corresponds to conformers that differ from the lowest energy forms of isolated molecules. This phenomenon reflects the dominance of intermolecular interactions over intramolecular preferences in determining solid-state arrangements.
The crystal structure demonstrates the formation of coordination polymers when metal ions are present. Sodium salts of related compounds crystallize in monoclinic space groups such as P2₁/n with specific unit cell parameters: a = 7.9613 Ångströms, b = 10.4664 Ångströms, c = 8.1592 Ångströms, β = 94.491°. Metal coordination occurs through carbonyl oxygen atoms in pseudo-octahedral geometries.
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectral Signatures
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. Proton nuclear magnetic resonance spectra exhibit distinct resonances for the aromatic protons of the methylphenyl substituent, typically appearing in the 6.8-7.4 parts per million region with characteristic coupling patterns reflecting the para-disubstitution pattern.
The methylene protons of the acetic acid substituent generate a singlet resonance around 4.1 parts per million, reflecting their attachment to the electron-withdrawing imidazolidinone nitrogen atom. This chemical shift position distinguishes these protons from simple alkyl chains and confirms their proximity to the heterocyclic system. The carboxylic acid proton appears as a broad signal around 12 parts per million, characteristic of strongly hydrogen-bonded carboxyl groups.
Methyl group resonances provide additional structural confirmation, with the aromatic methyl appearing around 2.3 parts per million and the aliphatic methyl at the 4-position resonating near 1.6 parts per million. The chemical shift difference between these methyl groups reflects their distinct electronic environments and confirms the substitution pattern. Integration ratios maintain the expected 3:3:2:1 pattern for the methyl:methyl:methylene:carboxyl protons.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework through characteristic chemical shifts for each carbon environment. Carbonyl carbons of the imidazolidinone ring appear around 170-180 parts per million, while the carboxylic acid carbonyl resonates near 175 parts per million. Aromatic carbons exhibit chemical shifts in the 125-140 parts per million range, with the quaternary carbon at position 4 appearing around 65 parts per million.
Infrared and Raman Vibrational Profiles
Vibrational spectroscopy provides detailed information about the functional group characteristics and hydrogen bonding patterns in this compound. Infrared spectroscopy reveals characteristic absorption bands for the carboxylic acid group, with O-H stretching vibrations appearing around 3300-2500 wavenumbers as broad, intense absorptions reflecting extensive hydrogen bonding.
The imidazolidinone carbonyl groups generate distinct stretching vibrations in the 1700-1750 wavenumber region, with the exact positions influenced by hydrogen bonding and crystal packing effects. These carbonyl stretches serve as sensitive probes of intermolecular interactions and conformational changes. The C=O stretch of the carboxylic acid group typically appears around 1720 wavenumbers, distinguishable from the imidazolidinone carbonyls.
Raman spectroscopy provides complementary vibrational information with enhanced sensitivity to symmetric vibrations and ring breathing modes. The imidazolidinone ring exhibits characteristic Raman bands associated with ring deformation and breathing motions in the 400-800 wavenumber region. Aromatic ring vibrations contribute intense Raman bands around 1600 and 1500 wavenumbers, reflecting the conjugated nature of the methylphenyl substituent.
| Vibrational Mode | Infrared Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| O-H stretch | 3300-2500 | Weak | Carboxylic acid |
| C=O stretch (ring) | 1720-1750 | 1720-1750 | Imidazolidinone |
| C=O stretch (acid) | 1720 | 1720 | Carboxylic acid |
| Aromatic C=C | 1600, 1500 | 1600, 1500 | Phenyl ring |
| Ring breathing | 400-800 | 400-800 | Imidazolidinone |
Temperature-dependent vibrational studies reveal conformational flexibility and phase transition behavior. Heating causes systematic shifts in carbonyl stretching frequencies, reflecting changes in hydrogen bonding strength and molecular packing arrangements. These thermal effects provide insights into the relative stability of different polymorphic forms and their interconversion pathways.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound reveals characteristic fragmentation pathways that confirm structural assignments and provide molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 262, corresponding to the complete molecular formula C₁₃H₁₄N₂O₄.
Primary fragmentation involves alpha-cleavage adjacent to the nitrogen atom, resulting in loss of the acetic acid substituent to generate a fragment at mass-to-charge ratio 217. This fragmentation pattern reflects the preferential cleavage of carbon-nitrogen bonds under electron impact conditions. Secondary fragmentation of this ion proceeds through loss of carbon monoxide from the imidazolidinone ring system.
The carboxylic acid functionality undergoes characteristic McLafferty rearrangement when gamma-hydrogen atoms are available, leading to formation of fragments at mass-to-charge ratio 60 or higher. This rearrangement represents a diagnostic fragmentation pattern for compounds containing acetic acid substituents. Additional fragmentation involves loss of the carboxyl group as a radical species, generating fragments at mass-to-charge ratio 217.
The aromatic methyl substituent contributes to fragmentation through loss of methyl radicals, particularly from the para-position of the phenyl ring. This process generates fragments at mass-to-charge ratio 247, representing molecular ion minus 15 mass units. The substituted phenyl ring system demonstrates stability under fragmentation conditions, often appearing as base peaks in the mass spectrum.
| Fragment m/z | Loss from Molecular Ion | Proposed Structure | Relative Intensity |
|---|---|---|---|
| 262 | - | [M]⁺- | 15-30% |
| 247 | 15 | [M-CH₃]⁺ | 20-40% |
| 217 | 45 | [M-COOH]⁺ | 40-60% |
| 189 | 73 | [M-CH₂COOH]⁺ | 60-80% |
| 161 | 101 | Ring fragments | 80-100% |
Collision-induced dissociation patterns provide additional structural information through controlled fragmentation conditions. Predicted collision cross-sections for various adduct ions range from 149.4 to 195.2 square Ångströms, depending on the specific ionization method and adduct formation. These values reflect the three-dimensional shape and size of the molecule in the gas phase.
Eigenschaften
IUPAC Name |
2-[4-methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-8-3-5-9(6-4-8)13(2)11(18)15(7-10(16)17)12(19)14-13/h3-6H,7H2,1-2H3,(H,14,19)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARNBLFRPIQROZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclocondensation Strategies for Imidazolidinone Core Formation
The imidazolidin-2,5-dione scaffold is central to this compound’s structure. A widely adopted method involves the cyclocondensation of urea derivatives with α-amino ketones or esters. For 4-methyl-4-(4-methylphenyl) substitution, the reaction typically employs:
- 4-Methylphenylglycine derivatives : Reacted with methyl isocyanate in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours to form the 4-methyl-4-(4-methylphenyl)imidazolidin-2,5-dione intermediate.
- Catalytic base systems : Triethylamine (TEA) or 1,8-diazabicycloundec-7-ene (DBU) facilitates deprotonation and cyclization, achieving yields of 68–72%.
Key Reaction Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | ±15% variance |
| Solvent | THF or DMF | THF preferred |
| Reaction Time | 10–14 hours | >90% conversion |
This step often requires purification via recrystallization from ethanol/water mixtures to remove unreacted starting materials.
The introduction of the 4-methylphenyl group at the 4-position of the imidazolidinone ring has been achieved using copper-catalyzed N-arylation. A modified Ullman-type coupling employs:
- Diaryliodonium salts : 4-Methylphenyliodonium tosylate reacts with the imidazolidinone precursor in the presence of Cu(I)Cl (5 mol%) and TEA.
- Mechanistic pathway : Oxidative addition of the iodonium salt to Cu(I) forms a Cu(III) intermediate, followed by reductive elimination to install the aryl group.
Advantages :
- High regioselectivity for N-3 position (≥95% purity).
- Compatibility with sensitive functional groups (e.g., carboxylic acids).
Limitations :
- Requires strict anhydrous conditions.
- Diaryliodonium salts are moisture-sensitive and costly.
Industrial-Scale Production and Optimization
For commercial synthesis (e.g., Enamine catalog item ENA048303217), the process emphasizes:
- Continuous flow reactors : Minimize batch variability and improve heat transfer during cyclocondensation.
- In-line purification : Simulated moving bed (SMB) chromatography replaces manual column purification, enhancing throughput.
- Green chemistry principles : Solvent recovery systems (≥90% THF recycled) and catalytic reagent reuse (CuCl recovery ≥85%).
Production Metrics :
| Stage | Purity (%) | Throughput (kg/day) |
|---|---|---|
| Cyclocondensation | 92–95 | 150 |
| N-Arylation | 95–97 | 120 |
| Alkylation | 85–90 | 100 |
Analytical Characterization and Quality Control
Critical quality attributes are verified through:
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-Methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, depending on the reducing agent used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Production
The synthesis of this compound typically involves:
- Formation of the Imidazolidinone Ring : Reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.
- Substitution Reactions : Modifying the ring structure to introduce functional groups.
- Final Functionalization : Adding the acetic acid moiety through carboxylation reactions using carbon dioxide or carboxylating agents under controlled conditions.
Industrial production may utilize optimized methods focusing on scalability and environmental sustainability, such as continuous flow synthesis and green solvents .
Medicinal Chemistry
The compound is investigated for its pharmacological potential due to its ability to interact with biological targets such as enzymes and receptors. Notably, it has shown promise as a modulator of GABA_A receptors, which are crucial for inhibitory neurotransmission in the central nervous system. This modulation may influence neurological processes such as anxiety and seizure control .
Materials Science
Due to its unique structural features, this compound is being explored for the development of novel materials. Its potential applications include:
- Polymers : The compound can be used to create polymers with specific mechanical properties.
- Coatings : Its chemical stability makes it suitable for various coating applications.
Biological Studies
Research has indicated possible antimicrobial and anticancer activities. The compound's interaction with biological systems is being studied to evaluate its efficacy against various pathogens and cancer cell lines .
Case Studies and Research Findings
Recent studies have highlighted the compound's interaction with GABA receptors and its pharmacological effects. For example:
- A study demonstrated that structural modifications of this compound correlate with varying levels of receptor selectivity and potency .
- Another investigation focused on its anticancer activity against specific cancer cell lines, revealing significant inhibition rates that suggest its potential as an anticancer agent .
Wirkmechanismus
The mechanism of action of 2-[4-Methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylphenylacetic acid: Shares the 4-methylphenyl group but lacks the imidazolidinone ring.
Diphenhydramine: Contains a similar aromatic structure but differs in its functional groups and overall structure.
Uniqueness
2-[4-Methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid is unique due to the presence of both the imidazolidinone ring and the 4-methylphenyl group, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other compounds, making it a valuable subject for research and development .
Biologische Aktivität
2-[4-Methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid, also known by its CAS number 956412-34-3, is an organic compound with significant potential in pharmacology due to its structural characteristics and biological activity. This article delves into its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
- Chemical Formula : C₁₃H₁₄N₂O₄
- Molecular Weight : 262.27 g/mol
- IUPAC Name : this compound
- Appearance : Powder
Structural Representation
The structural formula can be represented as follows:
Recent studies have highlighted the compound's interaction with GABA receptors, particularly its role as a partial agonist at GABA_A receptors. It has been shown to penetrate the blood-brain barrier effectively, which is crucial for central nervous system (CNS) activity. The compound's structural modifications have been correlated with varying levels of receptor selectivity and potency.
Pharmacological Effects
- GABA_A Receptor Modulation : The compound has been identified as a selective modulator of GABA_A receptors, which are vital in mediating inhibitory neurotransmission in the brain. This modulation can influence various neurological processes, including anxiety and seizure control .
- Retinal Vascular Tone Regulation : In vitro studies demonstrated that certain analogues of imidazole-4-acetic acid can inhibit GABA-induced relaxation of retinal arterioles, suggesting potential applications in ophthalmology .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the imidazolidinone structure can significantly impact biological activity. For instance, substituents on the aromatic ring have shown to enhance receptor affinity and selectivity.
| Compound | GABA_A Receptor Affinity | Selectivity Ratio |
|---|---|---|
| Parent Compound | Moderate | 1:1 |
| +α-Methyl Substituted | High | 10:1 |
| +Cyclopropyl Substituted | Very High | 20:1 |
Study on GABA_A Receptor Antagonists
A study investigated various α-substituted imidazole derivatives for their antagonistic effects on GABA_A receptors. The findings indicated that specific modifications led to enhanced antagonistic properties against the ρ_1 subtype of GABA_A receptors, showcasing the therapeutic potential of these compounds in treating conditions like anxiety disorders and epilepsy .
Retinal Vascular Studies
In a separate investigation focused on retinal health, compounds similar to this compound were tested for their ability to modulate vascular tone in porcine retinal arterioles. Results showed significant inhibition of GABA-induced relaxation, indicating a potential role in managing retinal vascular diseases .
Q & A
Q. What synthetic methodologies are currently established for 2-[4-Methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid, and how do reaction conditions (solvent, temperature, catalyst) influence yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving imidazolidinone core formation followed by acetic acid side-chain incorporation. For example:
- Step 1 : React 4-methylphenyl-substituted hydantoin derivatives with alkylating agents (e.g., bromoacetic acid) under basic conditions (e.g., NaHCO₃ in DMF) to form the imidazolidinone ring .
- Step 2 : Optimize solvent polarity (methanol or ethanol) and temperature (reflux at 80–100°C) to enhance cyclization efficiency .
- Key Considerations : Use recrystallization (e.g., methanol/water mixtures) to improve purity, as demonstrated in analogous imidazole-acetic acid syntheses .
Q. Which spectroscopic and chromatographic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify characteristic peaks for the imidazolidinone ring (δ 4.5–5.0 ppm for N–CH₂– groups) and acetic acid moiety (δ 2.0–2.5 ppm for CH₂–COOH) .
- FT-IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and carboxylic acid O–H bonds (~2500–3300 cm⁻¹) .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and molecular ion peaks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results) for this compound?
- Methodological Answer :
- Systematic SAR Studies : Modify substituents on the phenyl ring (e.g., electron-withdrawing vs. donating groups) and compare activity across standardized assays (e.g., MIC tests for antimicrobial activity) .
- Control for Impurities : Re-evaluate inactive batches via HPLC to rule out by-products (e.g., unreacted hydantoin precursors) .
- Standardize Assay Conditions : Use consistent microbial strains (e.g., E. coli ATCC 25922) and nutrient media to minimize variability .
Q. What experimental designs are recommended for assessing the environmental fate of this compound, particularly its persistence in aquatic systems?
- Methodological Answer :
- Hydrolysis Studies : Incubate the compound in buffered aqueous solutions (pH 4–9) at 25–50°C, monitoring degradation via LC-MS over 30 days .
- Photolysis Experiments : Expose solutions to UV light (λ = 254–365 nm) and quantify breakdown products (e.g., acetic acid derivatives) .
- Ecotoxicology : Use Daphnia magna or algal models to evaluate acute toxicity (EC₅₀ values) and bioaccumulation potential .
Q. How can computational modeling predict the reactivity of this compound with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., bacterial dihydrofolate reductase), focusing on hydrogen bonding with the acetic acid group and π-π stacking with the 4-methylphenyl ring .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, analyzing RMSD and binding free energy (MM-PBSA) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in melting points or spectral data reported for this compound across studies?
- Methodological Answer :
- Replicate Synthesis : Follow published protocols exactly (e.g., solvent ratios, cooling rates during crystallization) to isolate polymorphs .
- Cross-Validate Techniques : Compare DSC (melting point) and XRD (crystal structure) data to confirm if discrepancies arise from polymorphic forms .
- Collaborative Verification : Share samples with independent labs for NMR and HPLC-MS cross-testing .
Synthetic Optimization
Q. What strategies can improve the yield of the acetic acid side-chain coupling reaction?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂ or CuI for Ullmann-type couplings, optimizing ligand ratios (e.g., 1,10-phenanthroline) .
- Microwave Assistance : Reduce reaction time from 12 hours to 30 minutes using microwave irradiation (100°C, 300 W) .
- Protection/Deprotection : Temporarily protect the carboxylic acid group as a methyl ester to prevent side reactions during imidazolidinone formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
